molecular formula C11H24O4S2 B14733878 5,5-Bis(methylsulfonyl)nonane CAS No. 6331-28-8

5,5-Bis(methylsulfonyl)nonane

Cat. No.: B14733878
CAS No.: 6331-28-8
M. Wt: 284.4 g/mol
InChI Key: HNRJARBRUMYZJR-UHFFFAOYSA-N
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Description

5,5-Bis(methylsulfonyl)nonane: is an organic compound with the molecular formula C11H24O4S2 It is characterized by the presence of two methylsulfonyl groups attached to the fifth carbon of a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(methylsulfonyl)nonane typically involves the sulfonation of nonane derivatives. One common method is the reaction of nonane with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5,5-Bis(methylsulfonyl)nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted nonane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,5-Bis(methylsulfonyl)nonane is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of sulfonyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Bis(methylsulfonyl)nonane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.

Comparison with Similar Compounds

    5,5-Bis(methylsulfonyl)decane: Similar structure with an additional carbon in the chain.

    5,5-Bis(methylsulfonyl)octane: Similar structure with one less carbon in the chain.

    5,5-Bis(methylsulfonyl)heptane: Similar structure with two fewer carbons in the chain.

Uniqueness: 5,5-Bis(methylsulfonyl)nonane is unique due to its specific chain length and the positioning of the sulfonyl groups. This specific arrangement can influence its reactivity and the types of reactions it can undergo, making it distinct from its shorter or longer chain analogs.

Properties

CAS No.

6331-28-8

Molecular Formula

C11H24O4S2

Molecular Weight

284.4 g/mol

IUPAC Name

5,5-bis(methylsulfonyl)nonane

InChI

InChI=1S/C11H24O4S2/c1-5-7-9-11(10-8-6-2,16(3,12)13)17(4,14)15/h5-10H2,1-4H3

InChI Key

HNRJARBRUMYZJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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